calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate
CAS No.:
Cat. No.: VC16776399
Molecular Formula: C38H52CaN2O8
Molecular Weight: 704.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H52CaN2O8 |
|---|---|
| Molecular Weight | 704.9 g/mol |
| IUPAC Name | calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate;dihydrate |
| Standard InChI | InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2 |
| Standard InChI Key | QEVLNUAVAONTEW-UHFFFAOYSA-L |
| Canonical SMILES | C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate (C₃₈H₅₂CaN₂O₈·2H₂O) features a calcium ion coordinated to two deprotonated mitiglinide molecules and two water molecules. The (2S)-configuration at the succinyl moiety and (3aR,7aS)-octahydroisoindole group are critical for binding to sulfonylurea receptor 1 (SUR1) on pancreatic β-cells .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₅₂CaN₂O₈·2H₂O |
| Molecular Weight | 704.9 g/mol |
| pKa | 4.45 (unionized in gastric pH) |
| Solubility | Freely soluble in ethanol |
| Stability | Hygroscopic; store at 2–8°C |
The compound’s mild acidity (pKa 4.45) ensures optimal absorption in the stomach, where it remains unionized . Its crystalline dihydrate form enhances stability during storage, preventing degradation under humid conditions.
Synthesis and Production
Synthetic Pathway
The synthesis involves a multi-step process starting with (S)-2-benzylsuccinic acid (Scheme 1) :
-
Anhydride Formation: (S)-2-benzylsuccinic acid undergoes dehydration with acetic anhydride to form (S)-3-benzyldihydrofuran-2,5-dione.
-
Amidation: Reaction with cis-octahydroisoindole in toluene yields (S)-mitiglinide free acid.
-
Salt Formation: Treatment with calcium chloride in ethanol/water produces the dihydrate salt.
Critical Step: Chiral resolution using (R)-α-methylbenzylamine ensures enantiopurity (>98% (S)-isomer) . Residual (R)-isomers above 2% impair pharmacological activity, necessitating rigorous quality control .
Industrial Scalability
Optimized reaction conditions (40–45°C, toluene solvent) enable high yields (85–90%) with minimal byproducts . The final product is purified via recrystallization from ethanol-water mixtures, achieving >99.5% purity.
Pharmacological Mechanism of Action
Target Engagement
Mitiglinide calcium dihydrate binds to SUR1 subunits of ATP-sensitive K⁺ (Kₐₜₚ) channels, inducing channel closure . Subsequent membrane depolarization opens voltage-gated Ca²⁺ channels, triggering insulin granule exocytosis .
Selectivity and Kinetics
Unlike sulfonylureas, mitiglinide exhibits rapid association/dissociation kinetics (t₁/₂ = 1.2 h), minimizing hypoglycemia risk . Its specificity for pancreatic SUR1 over cardiac (SUR2A) isoforms reduces cardiovascular side effects.
Clinical Applications and Efficacy
Approved Indications
Approved in Japan for postprandial hyperglycemia management, mitiglinide is administered orally (10 mg) before meals. Clinical trials demonstrate a 1.5–2.0% reduction in HbA1c over 12 weeks, comparable to repaglinide but with fewer adverse events .
Table 2: Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Tₘₐₓ | 0.8–1.2 h |
| Bioavailability | 70–75% |
| Protein Binding | 98% (albumin) |
| Elimination Route | Hepatic (CYP2C8/9) |
The short half-life necessitates frequent dosing (3× daily), driving research into extended-release formulations .
Formulation Development and Innovations
Floating Matrix Tablets
To prolong gastric retention, mitiglinide calcium dihydrate has been encapsulated in hydroxypropyl methylcellulose (HPMC K15M)/sodium alginate matrices .
Table 3: Optimized Formulation (M3)
| Component | Function | Quantity (mg) |
|---|---|---|
| Mitiglinide | API | 10 |
| HPMC K15M | Matrix polymer | 60 |
| Sodium Alginate | Swelling agent | 30 |
| Sodium Bicarbonate | Gas-forming agent | 15 |
| Microcrystalline Cellulose | Filler | q.s. to 150 |
This formulation achieved:
-
Floating Lag Time: <1 min
-
Drug Release: 90% over 12 h (zero-order kinetics)
Research Frontiers and Challenges
Combination Therapies
Ongoing trials explore synergies with metformin, showing additive HbA1c reductions (2.4% vs. monotherapy) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume